molecular formula C10H12N2O B015088 R-(+)-Cotinine CAS No. 32162-64-4

R-(+)-Cotinine

Cat. No. B015088
CAS RN: 32162-64-4
M. Wt: 176.21 g/mol
InChI Key: UIKROCXWUNQSPJ-SECBINFHSA-N
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Description

Synthesis Analysis

Synthesis methods for cotinine and its isomers involve complex chemical reactions. An efficient method involves the electrochemical generation of the superoxide anion from nicotine, showcasing the intricate steps required to produce cotinine alkaloid (R. Rastogi, G. Dixit, & K. Zutshi, 1983). Another study describes the synthesis of (3'R,5'S)-trans-3'-hydroxycotinine, a major metabolite of nicotine in humans, showcasing the stereoselective nature of cotinine metabolism (P. Jacob, A. Shulgin, & N. Benowitz, 1990).

Scientific Research Applications

  • Studying Species Variation in Nicotine Metabolism : It is used in researching species variation in nicotine metabolism, as shown in the study by Jenner, Gorrod, and Beckett (1973) in "Xenobiotica" (Jenner, Gorrod, & Beckett, 1973).

  • Potential Application in Memory Disorders : R-(+)- and S-()-cotinine may sensitize α7 nicotinic acetylcholine receptors to low levels of acetylcholine, potentially improving recognition memory in Alzheimer's disease and other memory disorders. This was explored in a 2015 study published in "The Journal of Pharmacology and Experimental Therapeutics" (Terry, Callahan, & Bertrand, 2015).

  • As a Biomarker for Nicotine Smoke Exposure : It serves as an abstention marker for nicotine smoke and evaluates passive inhalation of tobacco smoke by non-smokers, as discussed in López et al.'s 2004 study in "Journal of Liquid Chromatography & Related Technologies" (López et al., 2004).

  • Investigating Cotinine Metabolism : It is a major in vitro metabolite of R-(+)- and S-(-)-nicotine produced by various guinea-pig liver preparations, as indicated in another study by Jenner, Gorrod, and Beckett (1973) in "Xenobiotica; the fate of foreign compounds in biological systems" (Jenner, Gorrod, & Beckett, 1973).

  • Stress and Cognitive Impairment Research : In 2018, Mendoza et al. found that cotinine plus krill oil prevents the loss of astrocytes, depressive-like behavior, and cognitive impairment induced by prolonged restraint stress in mice. This study is in "Frontiers in Neuroscience" (Mendoza et al., 2018).

  • Smoking Behavior and Exposure Studies : Cotinine is widely used as a biomarker in studies of active and passive smoking, as well as in smoking reduction studies, as evidenced by research across various journals, including "Journal of Epidemiology and Community Health" (Etter & Perneger, 2001), "Clinical Chemistry" (Zuccaro et al., 1997), and "Tobacco Control" (Matt et al., 1999).

  • Environmental Applications : Cotinine can be incinerated using magnetic double perovskite oxide in electrochemical advanced oxidation applications, suggesting its potential in environmental remediation, as shown in Hammouda et al.'s 2019 study in "Applied Catalysis B: Environmental" (Hammouda et al., 2019).

  • Kinetic Studies in Animals : The disposition kinetics of R-(+)-cotinine in animals like rabbits and beagle dogs have been studied to understand how cotinine biotransformation pathways are influenced by stereochemistry, as reported by Jacob et al. (1988) in "Journal of pharmaceutical sciences" (Jacob et al., 1988).

Safety And Hazards

This would involve looking at the compound’s toxicity, flammability, and other hazards. It might also involve looking at safety data sheets and other safety information.


Future Directions

This would involve looking at current research on the compound and identifying areas where further research is needed.


For a more specific analysis of “R-(+)-Cotinine”, I would recommend consulting scientific literature or databases that specialize in chemical information. If you have access to a university library, they may be able to help you find more information. You could also consider reaching out to researchers who specialize in studying this compound. They might be able to provide you with more detailed and up-to-date information.


properties

IUPAC Name

(5R)-1-methyl-5-pyridin-3-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKROCXWUNQSPJ-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H](CCC1=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401336690
Record name R-(+)-Cotinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401336690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

R-(+)-Cotinine

CAS RN

32162-64-4
Record name R-(+)-Cotinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401336690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
AM Massadeh, AA Gharaibeh… - Journal of …, 2009 - academic.oup.com
A simple, rapid, reliable, and low cost one-step extraction method is developed and validated for the determination of nicotine and cotinine in human plasma and urine in smokers using …
Number of citations: 100 0-academic-oup-com.brum.beds.ac.uk
AV Terry, PM Callahan, D Bertrand - Journal of Pharmacology and …, 2015 - ASPET
The nicotine metabolite cotinine (1-methyl-5-[3-pyridynl]-2-pyrrolidinone), like its precursor, has been found to exhibit procognitive and neuroprotective effects in some model systems; …
Number of citations: 31 jpet.aspetjournals.org
S Matsukura, N Sakamoto, Y Seino… - Clinical …, 1979 - Wiley Online Library
… R-Cotinine and other related compounds used in our study were prepared and supplied by the Central Research Institute, the Japan Tobacco & Salt Public Corporation. …
P Jacob III, NL Benowitz, JR Copeland… - Journal of …, 1988 - Elsevier
The disposition kinetics of nicotine and cotinine enantiomers was determined in rabbits. The clearance of (R)-nicotine was similar to that of (S)-nicotine, but clearance of (R)-cotinine …
C Eliopoulos, J Klein, G Koren - Therapeutic drug monitoring, 1996 - journals.lww.com
Evidence suggesting the use of self-reports as an index of systemic exposure to cigarette smoke in selected study populations is highly inaccurate. In order to assess the use of hair …
Number of citations: 90 journals.lww.com
WK Al-Delaimy, J Crane, A Woodward - Journal of Epidemiology & …, 2002 - jech.bmj.com
Study objective: The aim of this study was to compare the two biomarkers of exposure to environmental tobacco smoke (ETS); urine cotinine and hair nicotine, using questionnaires as …
Number of citations: 150 0-jech-bmj-com.brum.beds.ac.uk
P Jacob III, NL Benowitz - Effects of nicotine on biological systems, 1991 - Springer
Nicotine undergoes a variety of metabolic reactions involving oxidation, most of which result in transformations of the pyrrolidine ring. The major route of metabolism in most mammalian …
N Kobayashi, E Banzono, Y Shimoda, H Oyama… - Analytical …, 2011 - pubs.rsc.org
Immunoassays for human urinary cotinine [(S)-(−)-cotinine], a major nicotine metabolite, are useful to monitor the degree of tobacco smoke exposure. However, practical monoclonal …
Number of citations: 14 0-pubs-rsc-org.brum.beds.ac.uk
H Oyama, I Morita, Y Kiguchi, E Banzono… - Analytical …, 2017 - ACS Publications
Immunoassays for cotinine, a major nicotine metabolite, in the urine are useful for monitoring the degree of tobacco smoke exposure. However, hybridoma-based anti-cotinine …
Number of citations: 19 0-pubs-acs-org.brum.beds.ac.uk
RS Boiangiu, M Mihasan, DL Gorgan, BA Stache… - Antioxidants, 2020 - mdpi.com
The nicotinic derivatives, cotinine (COT), and 6-hydroxy-L-nicotine (6HLN), showed promising cognitive-improving effects without exhibiting the nicotine’s side-effects. Here, we …
Number of citations: 17 0-www-mdpi-com.brum.beds.ac.uk

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